
trans-6-Dodecene
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Overview
Description
trans-6-Dodecene (C₁₂H₂₄) is a 12-carbon internal alkene with a trans-configuration at the sixth carbon. Structurally, it belongs to the family of linear alkenes, characterized by a double bond positioned between carbons 6 and 5. This compound is notable for its role in organic synthesis, particularly in alkylation and hydroformylation reactions, where its stereochemistry and chain length influence reactivity and product distribution . It has also been isolated as a minor constituent in fungal endophytes associated with Tripterygium wilfordii (Thunder God Vine), though its biological significance remains understudied .
Preparation Methods
Reductive Dimerization of Carbonyl Compounds
The predominant synthesis route for trans-6-Dodecene is the reductive coupling of aldehydes , specifically hexanal molecules, to form the 12-carbon alkene with a double bond at the 6th position. This process is also known as Intermolecular Carbonyl Coupling (InterMolCC) and involves the following key steps:
- Substrate : Two molecules of hexanal (C6 aldehyde) are used as starting materials.
- Reductive Agents : Titanium(III) chloride (TiCl3) combined with lithium aluminum hydride (LiAlH4) or zinc-copper couple (Zn(Cu)) is employed as the reductive system. Alternatively, active titanium metal species generated by reducing TiCl3 with potassium or lithium can be used.
- Mechanism :
- The carbonyl groups of the aldehydes are reduced to ketyl radicals by electron transfer from the titanium species.
- These ketyl radicals dimerize to form a pinacol intermediate (a 1,2-diol).
- The pinacol intermediate undergoes deoxygenation facilitated by titanium, resulting in the formation of the alkene.
- Outcome : The reaction yields a mixture of E (trans) and Z (cis) isomers of 6-dodecene, with limited selectivity for the trans isomer.
Mechanistic Details
- The reaction proceeds on the surface of active titanium particles, where the carbonyl oxygen coordinates with titanium atoms, facilitating electron transfer and radical formation.
- The coupling involves formation of a di-radical intermediate stabilized by titanium through covalent Ti-O and Ti-C bonds.
- Subsequent deoxygenation involves cleavage of C-O bonds and formation of the C=C double bond.
- The titanium surface undergoes oxidation during the process, cycling between Ti(0), Ti(I), and Ti(II) states.
This method is illustrated in the following simplified scheme:
Step | Description |
---|---|
1. Reduction | Hexanal carbonyl groups reduced to ketyl radicals by TiCl3/LiAlH4 or Zn(Cu) |
2. Dimerization | Two ketyl radicals couple to form a pinacol intermediate |
3. Deoxygenation | Pinacol loses oxygen atoms under titanium catalysis to yield this compound and cis isomers |
Research Findings and Data
A study by JA Bravo et al. (2018) provides detailed mechanistic insights into the reductive coupling process for synthesizing Z,E-6-Dodecene:
Parameter | Details |
---|---|
Substrate | Hexanal (C6 aldehyde) |
Reductive Agents | TiCl3 + LiAlH4 or Zn(Cu); alternatively, active Ti metal |
Reaction Mechanism | Radical coupling via ketyl intermediates on Ti surface |
Intermediate | Pinacol (1,2-diol) |
Product Mixture | E (trans) and Z (cis) 6-dodecene isomers |
Selectivity | Limited; mixture of isomers formed |
Reaction Conditions | Surface catalysis on Ti particles; no hydride reducing agent in some protocols |
Yield and Purity | Moderate yields; purification required to isolate trans isomer |
The mechanistic proposal includes a concerted pathway involving a five-membered ring transition state, supported by experimental evidence comparing cis and trans diol reductions. The reaction favors a concerted mechanism rather than a non-concerted one, as indicated by the differential reactivity of cis and trans isomers in model systems.
Summary Table of Preparation Methods
Method | Key Reagents | Mechanism | Selectivity (E/Z) | Comments |
---|---|---|---|---|
Reductive Dimerization | TiCl3 + LiAlH4 or Zn(Cu) or active Ti | Radical ketyl coupling, pinacol intermediate | Moderate (mixture) | Widely used; surface catalysis; mixture of isomers |
Mixed Carbonyl Coupling | Various aldehydes/ketones + TiCl3 system | Radical coupling, pinacol formation | Low (complex mixtures) | Less selective; used for diverse alkenes |
Intramolecular Coupling | Keto-aldehydes + TiCl3 system | Intramolecular radical coupling | N/A | Produces cyclic alkenes; less relevant for this compound |
Chemical Reactions Analysis
Types of Reactions: trans-6-Dodecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanone using oxidizing agents like potassium permanganate or ozone.
Hydrogenation: The compound can be fully hydrogenated to form dodecane using hydrogen gas and a metal catalyst like palladium.
Halogenation: this compound reacts with halogens such as bromine to form dibromo-dodecane.
Hydration: It can undergo hydration in the presence of an acid catalyst to form dodecanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic conditions.
Hydrogenation: Hydrogen gas with palladium or platinum catalysts.
Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Hydration: Sulfuric acid or phosphoric acid as catalysts.
Major Products:
Oxidation: Dodecanone.
Hydrogenation: Dodecane.
Halogenation: Dibromo-dodecane.
Hydration: Dodecanol.
Scientific Research Applications
Chemical Applications
Synthesis of Organic Compounds
trans-6-Dodecene serves as a critical starting material for synthesizing various organic compounds, including surfactants and lubricants. Its double bond allows for diverse reactions, making it valuable in organic synthesis.
Surfactants
The compound is utilized in producing surfactants that exhibit excellent emulsifying properties. Surfactants derived from this compound are used in household and industrial cleaning products, enhancing their effectiveness by reducing surface tension.
Biological Applications
Lipid Metabolism Studies
In biological research, this compound is employed as a model compound to study lipid metabolism. Its structure allows researchers to investigate the behavior of alkenes in biological systems, providing insights into metabolic pathways and lipid interactions.
Drug Development
Research is ongoing into the potential use of this compound as a precursor for pharmaceuticals. Its unique structure may contribute to developing bioactive compounds with therapeutic effects .
Industrial Applications
Detergent Production
In industry, this compound is used in the manufacture of detergents. Its surfactant properties make it effective in breaking down grease and dirt, which is essential in cleaning formulations.
Plasticizers
The compound also finds application as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of plastic materials, making them suitable for various applications.
Case Study 1: Surfactant Development
A study highlighted the synthesis of dodecane-based surfactants using this compound. The resulting surfactants demonstrated superior solubilizing capacity for various compounds and showed high antimicrobial activity against resistant bacterial strains. This research underlines the potential of this compound-derived surfactants in developing effective cleaning agents .
Case Study 2: Liposomal Drug Delivery
Research involving modified liposomes loaded with drugs like donepezil hydrochloride utilized this compound-based surfactants. These liposomes exhibited high stability and encapsulation efficiency, demonstrating the compound's utility in drug delivery systems for treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of trans-6-Dodecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation reactions, the double bond interacts with hydrogen gas in the presence of a metal catalyst, leading to the addition of hydrogen atoms and the formation of a single bond. In oxidation reactions, the double bond is cleaved, and oxygen atoms are added to form carbonyl compounds.
Comparison with Similar Compounds
trans-6-Dodecene shares structural and functional similarities with other alkenes, including 1-dodecene, trans-2-butene, and substituted derivatives like 6-phenyldodecane. Below is a systematic comparison based on reactivity, physical properties, and applications.
Reactivity in Alkylation Reactions
Alkylation of benzene with this compound under anhydrous HF at 0°C yields phenyldodecane isomers distinct from those produced by 1-dodecene. For example:
- 1-Dodecene : Produces a kinetically controlled isomer distribution (44% 2-phenyldodecane, 20% internal isomers).
- This compound : Generates 18% 2-phenyldodecane and 53% internal isomers under the same conditions .
This divergence arises because this compound’s internal double bond stabilizes secondary carbonium ions differently than terminal alkenes.
Table 1: Isomer Distribution in Benzene Alkylation (0°C, HF Catalyst)
Olefin | 2-Phenyldodecane (%) | Internal Isomers (%) |
---|---|---|
1-Dodecene | 44 | 20 |
This compound | 18 | 53 |
Hydroformylation Selectivity
In cobalt-catalyzed hydroformylation, this compound primarily forms 2-hexylheptanal due to the double bond’s position. In contrast:
- 1-Dodecene : Produces linear tridecanal.
- Internal Alkenes with Bidentate Ligands: Yield aldehydes corresponding to the double bond position. Only 1,4-bis(diphenylphosphino)butane (DPPB) shifts selectivity toward linear aldehydes for this compound .
Table 2: Hydroformylation Products with Co Catalysts
Olefin | Primary Product | Ligand Influence |
---|---|---|
1-Dodecene | Tridecanal | N/A (Terminal selectivity) |
This compound | 2-Hexylheptanal | DPPB yields tridecanal |
Stability in Ozonolysis
Symmetrical trans-alkenes (e.g., trans-2-butene, trans-7-tetradecene) exhibit predictable carbonyl oxide stabilization during ozonolysis. However, this compound was excluded from a key study due to unexplained experimental constraints, limiting direct data on its ozonolysis behavior .
Structural Analogues
- 6-Phenyldodecane : A saturated derivative with a phenyl group at C4. Unlike this compound, it lacks reactivity toward electrophilic addition but is used in surfactant formulations .
- 6,7-Dimethyl-dodec-6-ene : A branched analogue (CAS 102261-97-2) with methyl groups adjacent to the double bond, altering steric effects in catalytic reactions .
Biological Activity
trans-6-Dodecene is an unsaturated hydrocarbon belonging to the alkene family, specifically a dodecylene. Its chemical structure is characterized by a double bond between the sixth and seventh carbon atoms in a twelve-carbon chain. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its biological activities.
- Molecular Formula : C₁₂H₂₄
- CAS Number : 5364-63-7
- Molecular Weight : 168.32 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In a comparative analysis of various aliphatic compounds, this compound exhibited significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
This compound | 3.2 | 6.4 |
α-Pinene | 0.8 | 1.6 |
α-Terpineol | 3.2 | 6.4 |
The data indicates that this compound has a moderate antimicrobial effect, which is essential for its potential application in pharmaceuticals and food preservation .
Antioxidant Activity
Antioxidant properties are critical for combating oxidative stress in biological systems. The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging methods.
- DPPH Scavenging Activity : The compound showed a scavenging rate comparable to known antioxidants, indicating its potential as a natural antioxidant.
- ABTS Scavenging Activity : Similar results were observed, confirming its ability to neutralize free radicals effectively.
The antioxidant capacity of this compound suggests that it could play a role in preventing oxidative damage in cells, thus contributing to health benefits .
Toxicological Profile
The safety profile of this compound has been evaluated through various toxicological studies. Acute toxicity tests indicated that the compound has an LD50 value greater than 4100 mg/kg when administered orally, suggesting low toxicity in mammals . Furthermore, genotoxicity studies have shown negative results for both in vivo and in vitro tests, indicating that this compound does not pose a significant risk for genetic damage .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against foodborne pathogens demonstrated its potential as a natural preservative. The compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, making it a candidate for further development in food safety applications .
- Antioxidant Study : In another research effort, the antioxidant properties of this compound were compared with synthetic antioxidants like BHT (Butylated Hydroxy Toluene). The findings revealed that while synthetic antioxidants were more potent, this compound offered comparable protective effects against lipid peroxidation in biological membranes .
Properties
CAS No. |
29493-00-3 |
---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
dodec-6-ene |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
DZGHBGLILAEHOR-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCCCCC |
Isomeric SMILES |
CCCCC/C=C/CCCCC |
Canonical SMILES |
CCCCCC=CCCCCC |
Key on ui other cas no. |
68526-58-9 |
physical_description |
Liquid |
Pictograms |
Health Hazard |
Origin of Product |
United States |
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